molecular formula C6H13ClN2O B1407777 (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride CAS No. 1638217-43-2

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride

Cat. No. B1407777
M. Wt: 164.63 g/mol
InChI Key: JCTNLEPFUYOFMH-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride, also known as DMPH, is a potent and selective inhibitor of monoamine oxidase-A (MAO-A). This compound has been extensively studied in the past few decades and has been found to have a wide range of potential applications in laboratory experiments, scientific research, and drug development.

Scientific Research Applications

Antibacterial Activity

Research conducted on the secondary metabolites of the endophytic fungus Purpureocillium lilacinum isolated from Mangrove Sonneratia alba revealed compounds related to (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride. These compounds, belonging to the diketopiperazines group, demonstrated narrow-spectrum antibacterial activity against Gram-positive bacteria Bacillus megaterium (Bara et al., 2020).

Synthesis and Molecular Structure

The synthesis and study of the molecular and crystal structure of 1-organosulfonyl-2-sila-5-piperazinones, which are related to (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride, have been reported. These compounds have potential applications in various synthetic transformations (Shipov et al., 2013).

Peptidomimetics Building Blocks

A study on the synthesis of substituted chiral piperazinones as building blocks for peptidomimetics has been conducted. These compounds, derived from D-glucosamine hydrochloride and L-amino acid derivatives, are valuable for the synthesis of peptidomimetics (Kolter et al., 1995).

Antiviral Research

The compound (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride has been studied for its potential role in antiviral therapy. Research on analogues of this compound has demonstrated inhibition of the HIV-1 reverse transcriptase enzyme, highlighting its potential in HIV treatment (Romero et al., 1994).

Anticancer Potential

Piperazinediones, a class to which (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride belongs, have been shown to exhibit antitumor activity against various cancers, including Lewis lung carcinoma and leukemia. They have also been utilized in clinical trial combination therapies (Mancilla et al., 2002).

Luminescent Properties

Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, such as (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride, have been conducted. These compounds show promise in applications related to fluorescence and pH probes (Gan et al., 2003).

properties

IUPAC Name

(3S,6R)-3,6-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTNLEPFUYOFMH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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